molecular formula C23H15N3O5 B11663171 4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid

4-{2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid

Cat. No.: B11663171
M. Wt: 413.4 g/mol
InChI Key: ZOMJAFZISWWVMJ-AUWJEWJLSA-N
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Description

4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID is a complex organic compound that features a quinazoline core, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the quinazoline core.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and catalysts like palladium on carbon for coupling reactions .

Scientific Research Applications

4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID include other quinazoline derivatives and nitrophenyl-containing compounds. For example:

    Quinazoline Derivatives: These compounds share the quinazoline core and are studied for their diverse biological activities.

    Nitrophenyl Compounds: These compounds contain the nitrophenyl group and are known for their redox properties.

The uniqueness of 4-{2-[(1Z)-2-(4-NITROPHENYL)ETHENYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

4-[2-[(Z)-2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C23H15N3O5/c27-22-19-3-1-2-4-20(19)24-21(14-7-15-5-10-18(11-6-15)26(30)31)25(22)17-12-8-16(9-13-17)23(28)29/h1-14H,(H,28,29)/b14-7-

InChI Key

ZOMJAFZISWWVMJ-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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